3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid physicochemical properties
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, as well as a carboxylic acid moiety for further modification or salt formation, makes it a versatile molecular scaffold. This structure has been identified as a key building block in the synthesis of novel therapeutic agents, including potent tubulin polymerization inhibitors for anticancer applications.[1][2]
For scientists working in drug development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, offering both established data and field-proven methodologies for its characterization.
Chemical Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. This information underpins all subsequent analysis and interpretation of its chemical behavior.
| Identifier | Data | Source |
| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | [3] |
| CAS Number | 702669-54-3 | [3] |
| Molecular Formula | C₉H₈N₂O₃ | [3][4] |
| Molecular Weight | 192.17 g/mol | [3] |
| Monoisotopic Mass | 192.05349212 Da | [3][4] |
The quinoxaline core is a privileged scaffold in medicinal chemistry. The diagram below illustrates the key structural features of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and highlights the primary sites for chemical modification that enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Derivatization potential of the core scaffold.
Core Physicochemical Properties
The interplay of a molecule's physical and chemical properties dictates its suitability for development. This section details the key parameters for the title compound, combining predicted data with standardized experimental protocols where public data is unavailable.
| Property | Value (Predicted/Experimental) | Implication for Drug Development |
| XlogP | 0.4 (Predicted) | Indicates a relatively hydrophilic nature, which may favor aqueous solubility but could require optimization for membrane permeability.[3][4] |
| Boiling Point | 440.7 ± 45.0 °C (Predicted for Methyl Ester) | High boiling point is expected due to polarity and hydrogen bonding capacity. Note: This prediction is for the methyl ester, not the free acid.[2] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted for Methyl Ester) | Standard for organic molecules of this size.[2] |
| pKa | Data not available | The carboxylic acid group is expected to be acidic (pKa ~4-5), while the ring nitrogens are weakly basic. This is a critical parameter for solubility and target interaction. |
| Aqueous Solubility | Data not available | The presence of a carboxylic acid and amide groups suggests pH-dependent solubility. It is expected to be more soluble in basic aqueous solutions. |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability, and promiscuity. The predicted XlogP value of 0.4 suggests that 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is predominantly hydrophilic.[3][4]
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Expertise & Experience: In early-phase drug discovery, a LogP value in the range of 1-3 is often targeted for oral drugs to balance solubility and permeability. A value of 0.4 indicates that while aqueous solubility may be favorable, passive diffusion across biological membranes (like the gut wall or blood-brain barrier) might be limited. This insight directs medicinal chemistry efforts toward prodrug strategies or modulation of the scaffold to increase lipophilicity if permeability becomes a limiting factor.
Acidity (pKa) - Experimental Determination
The pKa value(s) are essential for predicting a compound's ionization state at a given pH, which profoundly impacts its solubility, absorption, and receptor binding. While no experimental pKa data is publicly available, it can be reliably determined via potentiometric titration.
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Trustworthiness: This protocol is a self-validating system. The accuracy of the titration is confirmed by calibration with standard buffers, and the resulting titration curve provides a clear inflection point corresponding to the pKa, which can be validated by replicate measurements.
Protocol: Potentiometric pKa Determination
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Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
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Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
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Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
Aqueous Solubility - Experimental Determination
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fundamental property that affects oral bioavailability and formulation possibilities. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Solubility Assay
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
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Quantification: Carefully remove an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Validation: The presence of solid material at the end of the experiment validates that saturation was achieved.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of a synthesized batch of the compound is non-negotiable. A multi-technique approach is required for unambiguous characterization.
Caption: A typical analytical workflow for compound validation.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be the method of choice. In positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 193.06. In negative mode, the deprotonated ion [M-H]⁻ would be seen at m/z 191.05, confirming the molecular weight.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (C2-H₂), and exchangeable signals for the two amide protons (N1-H, N4-H) and the carboxylic acid proton (COOH).
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¹³C NMR: The spectrum would display nine distinct carbon signals, including characteristic peaks for the amide carbonyl (~160-170 ppm), the carboxylic acid carbonyl (~170-180 ppm), and aromatic carbons (~110-150 ppm).
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Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amides (~3200-3400 cm⁻¹), and two distinct C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).
Synthesis and Purification Overview
While this compound is often a starting material, understanding its synthesis is crucial for ensuring a high-quality supply. A common synthetic strategy for the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: A plausible workflow for synthesis and purification.
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Synthesis Rationale: The reaction between 3,4-diaminobenzoic acid and glyoxylic acid provides the necessary atoms for the heterocyclic ring and the carboxylic acid moiety in a convergent manner.[5] This is a well-established and reliable method for forming the quinoxalinone core.
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Purification Strategy: The product's acidic nature and polarity make it amenable to purification by recrystallization from polar protic solvents. The zwitterionic character at its isoelectric point can be exploited to induce precipitation by adjusting the pH, effectively separating it from non-polar or non-ionizable impurities.
Safety and Handling
Proper handling of any chemical is essential for laboratory safety. Based on aggregated GHS data, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid presents several hazards that require appropriate precautions.[3]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
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Recommended Handling Procedures:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust or powder.
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Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
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Refer to the full Safety Data Sheet (SDS) before use.
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Conclusion
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a valuable scaffold for modern drug discovery. This guide has synthesized available data and established scientific principles to provide a robust physicochemical profile. Its hydrophilic character (XlogP ~0.4), coupled with its key functional groups, defines its behavior in both chemical and biological systems. While many properties can be reliably predicted, this guide underscores the critical need for experimental determination of key parameters like aqueous solubility and pKa for any serious drug development program. The provided protocols for these measurements, along with the outlined analytical and synthetic workflows, offer a comprehensive framework for researchers to confidently utilize this compound in their pursuit of novel therapeutics.
References
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053. PubChem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. PubChemLite.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
- Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
Sources
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [myskinrecipes.com]
- 3. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
